1-Chloro-6-fluoro-7-methoxyisoquinoline
Overview
Description
1-Chloro-6-fluoro-7-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClFNO and a molecular weight of 211.62 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
One common method involves the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxyisoquinoline . This intermediate can then be further modified to introduce the methoxy group and chlorine atom under specific reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-6-fluoro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to yield tetrahydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce a quinoline derivative .
Scientific Research Applications
1-Chloro-6-fluoro-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives are being investigated for their potential as anticancer and antimicrobial agents.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluoro-7-methoxyisoquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved typically include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
1-Chloro-6-fluoro-7-methoxyisoquinoline can be compared with other similar compounds such as:
1-Chloro-7-fluoro-6-methoxyisoquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
6-Fluoro-7-methoxyisoquinoline: Lacks the chlorine atom, which can affect its reactivity and applications.
7-Fluoro-6-methoxyisoquinoline: Another related compound with different substitution, impacting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-chloro-6-fluoro-7-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-7-6(4-8(9)12)2-3-13-10(7)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGPDXIESDNYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279636 | |
Record name | 1-Chloro-6-fluoro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905994-28-7 | |
Record name | 1-Chloro-6-fluoro-7-methoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905994-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-6-fluoro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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